N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H13BrF2N4O2S and its molecular weight is 443.3 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that integrates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C16H13BrF2N4O2S. Its structure features a brominated and difluorinated phenyl group, a furan ring, and a 1,2,4-triazole unit linked by a sulfanyl group. The presence of halogen atoms enhances its interaction with biological targets through halogen bonding and π-π stacking interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole ring has been recognized for its role in inhibiting enzymes and receptors involved in various diseases. The sulfanyl group can facilitate binding to target proteins, potentially leading to altered enzymatic activity or receptor modulation.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. For instance, compounds structurally similar to this compound demonstrated significant antifungal activity against various fungal strains. The mechanism often involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Compound A | Candida albicans | 0.5 |
Compound B | Aspergillus niger | 0.25 |
N-(2-bromo...) | Fusarium oxysporum | TBD |
Antibacterial Activity
The antibacterial efficacy of related compounds has also been documented. For example, studies indicate that certain triazole derivatives exhibit Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound X | Staphylococcus aureus | 8 |
Compound Y | Escherichia coli | 16 |
N-(2-bromo...) | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Preliminary data suggest that it may induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cellular stress responses.
Case Studies
- Antifungal Study : A study involving the evaluation of various triazole derivatives indicated that compounds with similar structural features to N-(2-bromo...) exhibited potent antifungal activity against Candida species with MIC values ranging from 0.5 to 10 µg/mL .
- Antibacterial Study : Another research focused on the antibacterial properties of triazole derivatives found that one derivative showed significant inhibition against E. coli with an MIC of 16 µg/mL . This suggests that N-(2-bromo...) could possess similar or enhanced antibacterial properties.
- Anticancer Research : A recent investigation into the effects of triazole-containing compounds on breast cancer cell lines revealed that certain derivatives inhibited cell growth effectively and induced apoptosis .
Properties
CAS No. |
578718-97-5 |
---|---|
Molecular Formula |
C16H13BrF2N4O2S |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13BrF2N4O2S/c1-2-23-15(12-4-3-5-25-12)21-22-16(23)26-8-13(24)20-14-10(17)6-9(18)7-11(14)19/h3-7H,2,8H2,1H3,(H,20,24) |
InChI Key |
SMYYBFHADSLNSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CO3 |
Origin of Product |
United States |
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